molecular formula C17H14AsN B080441 7-methyl-12H-benzo[c]phenarsazinine CAS No. 13493-34-0

7-methyl-12H-benzo[c]phenarsazinine

Cat. No.: B080441
CAS No.: 13493-34-0
M. Wt: 307.22 g/mol
InChI Key: SMENUUPNBJMPGM-UHFFFAOYSA-N
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Description

7-Methyl-12H-benzo[c]phenarsazinine is a trivalent arsenic-containing heterocyclic compound characterized by a fused aromatic system incorporating a phenarsazinine core. Its structure consists of a benzo[c]phenarsazinyl scaffold with a methyl substituent at the 7-position and a 12H-hydrogen configuration (Figure 1). The International Union of Pure and Applied Chemistry (IUPAC) designates "phenarsazinine" as the preferred name for this class, replacing older terminology like "phenoarsazine" .

Synthesis methods for benzophenarsazine derivatives, including this compound, typically involve cyclization reactions of aromatic amines with arsenic trichloride or related reagents. These protocols are well-documented in foundational reports, such as those compiled on page 626 of the main volume cited in .

Properties

CAS No.

13493-34-0

Molecular Formula

C17H14AsN

Molecular Weight

307.22 g/mol

IUPAC Name

7-methyl-12H-benzo[c]phenarsazinine

InChI

InChI=1S/C17H14AsN/c1-18-14-8-4-5-9-16(14)19-17-13-7-3-2-6-12(13)10-11-15(17)18/h2-11,19H,1H3

InChI Key

SMENUUPNBJMPGM-UHFFFAOYSA-N

SMILES

C[As]1C2=C(C3=CC=CC=C3C=C2)NC4=CC=CC=C41

Canonical SMILES

C[As]1C2=C(C3=CC=CC=C3C=C2)NC4=CC=CC=C41

Synonyms

7,12-Dihydro-7-methylbenzo[c]phenarsazine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzophenarsazine Family

The closest analogues to 7-methyl-12H-benzo[c]phenarsazinine are dihydrobenzophenarsazines and positional isomers. Key examples include:

7,12-Dihydrobenzo[a]phenarsazine
  • Structure : Features a benzo[a]-fused phenarsazinyl core with hydrogenation at the 7,12-positions.
  • Synthesis : Prepared via analogous cyclization methods but differs in the orientation of the fused benzene ring (position "a" vs. "c") .
7,12-Dihydrobenzo[c]phenarsazine
  • Structure : Shares the benzo[c] fusion with this compound but lacks the methyl substituent and retains two hydrogens at the 7,12-positions.
  • Functional Differences : The absence of the methyl group may reduce steric hindrance, enhancing reactivity in nucleophilic substitution or coordination chemistry .
12H-Benzo[c]phenarsazinine Derivatives

Contrast with Non-Arsenic Heterocycles

While unrelated to arsenic chemistry, compounds such as 6-chloro-7-cyano-1,4,2-benzodithiazine () highlight the diversity of heterocyclic systems. These sulfur- and nitrogen-containing analogs differ fundamentally in electronic properties and biological activity due to the absence of arsenic’s metalloid character .

Research Findings and Limitations

  • Synthetic Reproducibility : Methods for benzophenarsazines are robust but require precise control of reaction conditions to avoid byproducts (e.g., over-oxidation or incomplete cyclization) .
  • Data Gaps: Experimental data on physical properties (e.g., melting points, solubility) or spectroscopic profiles (IR, NMR) for this compound are absent in the provided evidence.

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